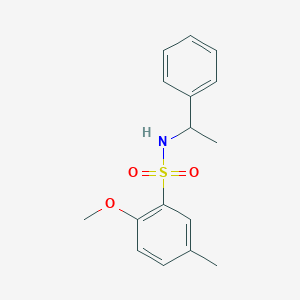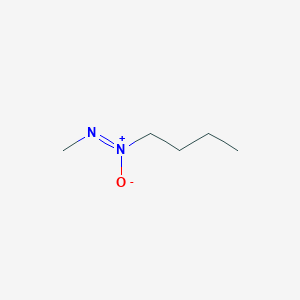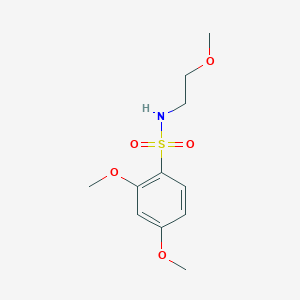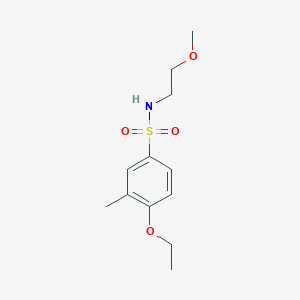
1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole, commonly known as EMBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EMBT belongs to the family of sulfonylbenzotriazoles and is widely used as a photostabilizer in various industrial applications. However, the compound's unique chemical properties make it a promising candidate for scientific research in the fields of biochemistry and physiology.
作用機序
EMBT functions by absorbing UV radiation and converting it into harmless heat energy. This property makes it an effective photoprotective agent for living cells. Additionally, EMBT can also act as a singlet oxygen quencher, preventing the formation of reactive oxygen species that can damage cellular components.
Biochemical and Physiological Effects:
EMBT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that EMBT can inhibit the activity of certain enzymes, such as protein kinases and phosphatases. Additionally, EMBT has been shown to have anti-inflammatory properties and can inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using EMBT in scientific research is its photostabilizing properties. This property allows for longer exposure times during imaging experiments, resulting in higher quality data. However, EMBT's effectiveness is dependent on the wavelength of light used, and it may not be effective for all imaging applications. Additionally, EMBT can be toxic at high concentrations, limiting its use in certain experiments.
将来の方向性
There are several potential future directions for research involving EMBT. One area of interest is the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of EMBT and its potential applications in other areas of scientific research. Finally, the development of new derivatives of EMBT may lead to compounds with improved properties and increased efficacy.
合成法
The synthesis of EMBT involves the reaction of 4-Ethoxy-3-methylphenylamine with benzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then subjected to cyclization using sodium hydride and 1,2,4-triazole to obtain EMBT in high yield.
科学的研究の応用
EMBT has been extensively studied for its potential applications in scientific research. The compound's photostabilizing properties make it an ideal candidate for use in fluorescent imaging and microscopy. EMBT has been used as a fluorescent probe to study protein-protein interactions, DNA damage, and cell signaling pathways.
特性
分子式 |
C15H15N3O3S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
1-(4-ethoxy-3-methylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C15H15N3O3S/c1-3-21-15-9-8-12(10-11(15)2)22(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-10H,3H2,1-2H3 |
InChIキー |
OPJXNEFUTWTDNH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
正規SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)







